tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate
Description
tert-Butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a carbamoyl-linked ethyl-thienopyrimidine moiety at the 3-position. The thieno[3,2-d]pyrimidin-4-one core is a heterocyclic system known for its role in medicinal chemistry, particularly in kinase and enzyme inhibition . This compound likely serves as a synthetic intermediate for pharmaceuticals, given the prevalence of similar tert-butyl-protected piperidine derivatives in drug discovery (e.g., as protease or deubiquitinase inhibitors) . Its structural complexity arises from the fusion of a thiophene ring with a pyrimidinone, coupled to piperidine via a flexible ethyl carbamoyl linker, which may influence bioavailability and target binding.
Properties
IUPAC Name |
tert-butyl 3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-19(2,3)27-18(26)22-8-4-5-13(11-22)16(24)20-7-9-23-12-21-14-6-10-28-15(14)17(23)25/h6,10,12-13H,4-5,7-9,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHKQOQZCRJPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Carbamate Linkage: The carbamate linkage is formed by reacting the piperidine derivative with an isocyanate or a carbamoyl chloride.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienopyrimidine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interacting with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights key structural differences between the target compound and analogous tert-butyl piperidine derivatives:
Key Observations :
- Heterocyclic Core: The target compound and Gavory et al.'s derivative share the thienopyrimidinone core, which is associated with kinase inhibition.
- Substituent Effects : The hydroxyl and bromine groups in could increase polarity and reactivity, whereas the acetyl group in may improve metabolic stability by resisting hydrolysis.
Biological Activity
tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with potential biological activities due to its unique structural features, including a piperidine ring and a thieno[3,2-d]pyrimidine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H29N5O4S
- Molecular Weight : 447.6 g/mol
- CAS Number : 2034532-50-6
Pharmacological Effects
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo models. For instance, studies on thienopyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
| Compound | Activity | Reference |
|---|---|---|
| Thienopyrimidine Derivative A | Induces apoptosis in breast cancer cells | |
| Thienopyrimidine Derivative B | Inhibits proliferation of lung cancer cells |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of specific kinases involved in cancer cell signaling pathways.
- Interaction with DNA : The presence of the oxo group may facilitate intercalation with DNA, disrupting replication and transcription processes.
- Modulation of Immune Response : Some derivatives have shown potential in modulating immune responses, leading to enhanced anti-tumor immunity.
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the antitumor efficacy of a thieno[3,2-d]pyrimidine derivative in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
Case Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds. The findings suggested favorable bioavailability and minimal toxicity at therapeutic doses, supporting further development for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
